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molecular formula C12H10O2 B8763494 6-Methoxy-1-naphthaldehyde

6-Methoxy-1-naphthaldehyde

Cat. No. B8763494
M. Wt: 186.21 g/mol
InChI Key: RQSRLHYBIGCTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741593B2

Procedure details

6-Methoxy-2-naphthaldehyde is prepared by successive treatment of 2-bromo-6-methoxynaphthalene in solution in dry ether with n-butyllithium and then dimethylformamide. (Literature: J. Med. Chem. 1998, 1308-1312). 6-Dimethylamino-2-naphthaldehyde is prepared according to the described procedure (Barbas et al., Proc. Natl. Acad. Sci. USA 1998, 95, 15351) as follows: gaseous dimethylamine is introduced into a mixture of 2.4 ml of dry benzene and 2.4 ml of hexamethylphosphoramide (HMPA) until 750 mg (16.7 mmol) is dissolved. At 0° C. and under inert atmosphere, n-butyllithium (1.6 M in hexane, 16.7 mmol) is added, then after 15 minutes, 6-methoxy-naphthaldehyde (390 mg, 2.09 mmol) is added. Stirring is continued for 14 hours at 20° C., then it is poured into aqueous phosphate buffer, pH 7.4, and it is extracted with ether. Purification by chromatography provides 6-dimethylamino-2-naphthaldehyde (350 mg, 84%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.4 mL
Type
solvent
Reaction Step Three
Quantity
2.4 mL
Type
solvent
Reaction Step Three
Quantity
16.7 mmol
Type
reactant
Reaction Step Four
Quantity
390 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH3:13])[CH:8]=2)[CH:3]=1.[CH2:14]([Li])[CH2:15][CH2:16][CH3:17].[CH3:19][NH:20][CH3:21].[CH3:22][O:23]C1C=[C:26]2[C:31](=CC=1)[C:30]([CH:34]=[O:35])=[CH:29][CH:28]=[CH:27]2.P([O-])([O-])([O-])=O>CCOCC.CN(C)P(N(C)C)(N(C)C)=O.C1C=CC=CC=1.CN(C)C=O>[CH3:13][O:12][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[CH:3]=[C:2]([CH:22]=[O:23])[CH:11]=[CH:10]2.[CH3:19][N:20]([CH3:21])[C:15]1[CH:16]=[C:17]2[C:28](=[CH:27][CH:14]=1)[CH:29]=[C:30]([CH:34]=[O:35])[CH:31]=[CH:26]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=CC=C(C=C2C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
2.4 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Name
Quantity
2.4 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
16.7 mmol
Type
reactant
Smiles
C(CCC)[Li]
Step Five
Name
Quantity
390 mg
Type
reactant
Smiles
COC=1C=C2C=CC=C(C2=CC1)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
6-Dimethylamino-2-naphthaldehyde is prepared
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
WAIT
Type
WAIT
Details
is continued for 14 hours at 20° C.
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
is extracted with ether
CUSTOM
Type
CUSTOM
Details
Purification by chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C=O
Name
Type
product
Smiles
CN(C=1C=C2C=CC(=CC2=CC1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08741593B2

Procedure details

6-Methoxy-2-naphthaldehyde is prepared by successive treatment of 2-bromo-6-methoxynaphthalene in solution in dry ether with n-butyllithium and then dimethylformamide. (Literature: J. Med. Chem. 1998, 1308-1312). 6-Dimethylamino-2-naphthaldehyde is prepared according to the described procedure (Barbas et al., Proc. Natl. Acad. Sci. USA 1998, 95, 15351) as follows: gaseous dimethylamine is introduced into a mixture of 2.4 ml of dry benzene and 2.4 ml of hexamethylphosphoramide (HMPA) until 750 mg (16.7 mmol) is dissolved. At 0° C. and under inert atmosphere, n-butyllithium (1.6 M in hexane, 16.7 mmol) is added, then after 15 minutes, 6-methoxy-naphthaldehyde (390 mg, 2.09 mmol) is added. Stirring is continued for 14 hours at 20° C., then it is poured into aqueous phosphate buffer, pH 7.4, and it is extracted with ether. Purification by chromatography provides 6-dimethylamino-2-naphthaldehyde (350 mg, 84%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.4 mL
Type
solvent
Reaction Step Three
Quantity
2.4 mL
Type
solvent
Reaction Step Three
Quantity
16.7 mmol
Type
reactant
Reaction Step Four
Quantity
390 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH3:13])[CH:8]=2)[CH:3]=1.[CH2:14]([Li])[CH2:15][CH2:16][CH3:17].[CH3:19][NH:20][CH3:21].[CH3:22][O:23]C1C=[C:26]2[C:31](=CC=1)[C:30]([CH:34]=[O:35])=[CH:29][CH:28]=[CH:27]2.P([O-])([O-])([O-])=O>CCOCC.CN(C)P(N(C)C)(N(C)C)=O.C1C=CC=CC=1.CN(C)C=O>[CH3:13][O:12][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[CH:3]=[C:2]([CH:22]=[O:23])[CH:11]=[CH:10]2.[CH3:19][N:20]([CH3:21])[C:15]1[CH:16]=[C:17]2[C:28](=[CH:27][CH:14]=1)[CH:29]=[C:30]([CH:34]=[O:35])[CH:31]=[CH:26]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=CC=C(C=C2C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
2.4 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Name
Quantity
2.4 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
16.7 mmol
Type
reactant
Smiles
C(CCC)[Li]
Step Five
Name
Quantity
390 mg
Type
reactant
Smiles
COC=1C=C2C=CC=C(C2=CC1)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
6-Dimethylamino-2-naphthaldehyde is prepared
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
WAIT
Type
WAIT
Details
is continued for 14 hours at 20° C.
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
is extracted with ether
CUSTOM
Type
CUSTOM
Details
Purification by chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C=O
Name
Type
product
Smiles
CN(C=1C=C2C=CC(=CC2=CC1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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